molecular formula C12H9BrMgO B3188472 4-Phenoxyphenylmagnesium bromide CAS No. 21473-02-9

4-Phenoxyphenylmagnesium bromide

Cat. No.: B3188472
CAS No.: 21473-02-9
M. Wt: 273.41 g/mol
InChI Key: MPMNUCMJDPWNCV-UHFFFAOYSA-M
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Description

4-Phenoxyphenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C12H9BrMgO and a molecular weight of 273.41 g/mol .

Preparation Methods

4-Phenoxyphenylmagnesium bromide is typically prepared through the reaction of 4-bromophenol with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction scheme is as follows:

C6H4(Br)OH+MgC6H4(OMgBr)C6H5\text{C}_6\text{H}_4(\text{Br})\text{OH} + \text{Mg} \rightarrow \text{C}_6\text{H}_4(\text{OMgBr})\text{C}_6\text{H}_5 C6​H4​(Br)OH+Mg→C6​H4​(OMgBr)C6​H5​

In industrial settings, the production of this compound involves similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Phenoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. Some common reactions include:

    Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Reaction with Epoxides: Opens the epoxide ring to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

The major products formed from these reactions are typically alcohols and substituted aromatic compounds .

Scientific Research Applications

4-Phenoxyphenylmagnesium bromide is used extensively in scientific research, particularly in the fields of organic chemistry and materials science. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Phenoxyphenylmagnesium bromide revolves around its nucleophilicity. The compound readily donates electrons to electrophiles, facilitating the formation of new carbon-carbon bonds. This nucleophilic behavior is crucial in its reactions with carbonyl compounds, epoxides, and halides .

Comparison with Similar Compounds

4-Phenoxyphenylmagnesium bromide is similar to other Grignard reagents such as phenylmagnesium bromide and 4-methoxyphenylmagnesium bromide. its unique structure, with a phenoxy group attached to the phenyl ring, imparts distinct reactivity and selectivity in organic synthesis. This makes it particularly useful in the synthesis of complex molecules where specific functional group transformations are required .

Similar compounds include:

Properties

IUPAC Name

magnesium;phenoxybenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMNUCMJDPWNCV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrMgO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541596
Record name Magnesium bromide 4-phenoxybenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.41 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21473-02-9
Record name Magnesium bromide 4-phenoxybenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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